![molecular formula C14H13F3N4O3S B2580513 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)éthyl)-4-(trifluorométhoxy)benzènesulfonamide CAS No. 1798676-54-6](/img/structure/B2580513.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)éthyl)-4-(trifluorométhoxy)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13F3N4O3S and its molecular weight is 374.34. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
Research indicates that compounds containing the imidazo[1,2-b]pyrazole scaffold exhibit antimicrobial activity. This has been attributed to their ability to inhibit various bacterial enzymes and disrupt cellular processes. For example, studies have shown similar compounds to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide may also exhibit such properties .
Anticancer Potential
Compounds featuring imidazo[1,2-b]pyrazole have been investigated for their anticancer activities. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, related compounds have shown promising results against various cancer cell lines, indicating potential for further exploration of this compound in oncology .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of related imidazo[1,2-b]pyrazole derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong activity . The findings suggest that N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide could similarly target these pathogens.
Anticancer Evaluations
In vitro studies on imidazo[1,2-b]pyrazole derivatives showed substantial cytotoxicity against human colorectal carcinoma cells (HCT116), with IC50 values indicating effectiveness comparable to established chemotherapeutics . This highlights the need for further investigation into the anticancer potential of the compound.
Mécanisme D'action
Target of Action
The compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is primarily targeted towards the mTOR (mammalian target of rapamycin) pathway . The mTOR pathway plays a crucial role in cell growth, proliferation, and survival.
Mode of Action
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide acts as an ATP-competitive inhibitor of mTOR . It binds to the ATP-binding site of mTOR, thereby inhibiting its activity. This results in the suppression of downstream signaling pathways, leading to the inhibition of cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is the mTOR pathway . The mTOR pathway is a central regulator of cell growth and proliferation. When this pathway is inhibited, it leads to a decrease in protein synthesis and cell cycle progression, thereby inhibiting the growth and proliferation of cells .
Pharmacokinetics
It is known that the compound has significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460, with ic50 values ranging from 002 μM to 207 μM . This suggests that the compound has good bioavailability and can effectively reach its target sites in the body.
Result of Action
The result of the action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is the inhibition of cell growth and proliferation. This is achieved through the induction of G1-phase cell cycle arrest and the suppression of the phosphorylation of AKT and S6 at the cellular level . Moreover, an obvious anticancer effect of the compound in vivo was observed in established nude mice A549 xenograft model .
Activité Biologique
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound that exhibits significant biological activity, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C15H18F3N5O2S
- Molecular Weight : 393.4 g/mol
- IUPAC Name : N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Structure-Activity Relationship (SAR)
The imidazo[1,2-b]pyrazole moiety is crucial for the compound's biological activity. Modifications to this scaffold can significantly alter its potency and selectivity against various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[1,2-b]pyrazole structure. The compound has shown efficacy against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 0.95 | Induces apoptosis and inhibits proliferation |
MDA-MB-231 (Breast Cancer) | 0.75 | Inhibits cell cycle progression |
HCT116 (Colorectal Cancer) | 0.067 | Aurora-A kinase inhibition |
In vitro studies suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the inhibition of key kinases such as Aurora-A and CDK2 .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, particularly through inhibition of pro-inflammatory cytokines:
Cytokine | IC50 (µM) | Effect |
---|---|---|
TNFα | 0.1 | Inhibition of secretion |
IL-17 | 0.5 | Reduction in production |
These findings suggest that N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide could be beneficial in treating conditions characterized by excessive inflammation .
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Kinase Inhibition : The imidazo[1,2-b]pyrazole structure allows for competitive inhibition of various kinases involved in cell signaling pathways related to cancer proliferation and survival.
- Cytokine Modulation : By inhibiting specific kinases, the compound reduces the production of inflammatory cytokines, thereby mitigating inflammatory responses.
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- Study on A549 Cells : The compound was shown to significantly reduce cell viability at concentrations as low as 0.95 µM, suggesting a potent anticancer effect.
- Inflammation Model in Mice : In vivo studies indicated that administration of the compound led to a marked decrease in TNFα levels in LPS-treated mice, confirming its anti-inflammatory properties .
Propriétés
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3S/c15-14(16,17)24-11-1-3-12(4-2-11)25(22,23)19-7-8-20-9-10-21-13(20)5-6-18-21/h1-6,9-10,19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXXHSZDVZRDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.